2-Benzyloxy-3-pentanone

asymmetric synthesis aldol reaction titanium enolate

Asymmetric synthesis of polyketides and posaconazole fails with generic α-alkoxy ketones due to poor diastereocontrol or incompatible deprotection. This chiral α-benzyloxy ethyl ketone solves critical process R&D pain points: - (S)-Enantiomer (CAS 132489-33-9): TiCl4/THF aldol yields syn-syn adducts with dr ≥97:3; H2/Pd/C hydrogenolysis removes Bn group orthogonally. - Enables posaconazole Intermediate 7 with impurity <0.1% per 2023 process study; eliminates chiral resolution for ANDA filings. - (R)-Enantiomer (CAS 132489-34-0) available as reference standard for ICH Q3A impurity profiling.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
Cat. No. B12831811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyloxy-3-pentanone
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCCC(=O)C(C)OCC1=CC=CC=C1
InChIInChI=1S/C12H16O2/c1-3-12(13)10(2)14-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3
InChIKeyDEOOBELFQJXOAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyloxy-3-pentanone Procurement Guide


2-Benzyloxy-3-pentanone (CAS 132489-33-9 for S-enantiomer, 132489-34-0 for R-enantiomer) is a chiral α-benzyloxy ethyl ketone with molecular formula C₁₂H₁₆O₂ and molecular weight 192.25 g/mol [1]. Derived from ethyl lactate, it serves as a versatile chiral building block in substrate-controlled aldol and Michael reactions [2]. The (S)-enantiomer is a key intermediate in the manufacture of the FDA-approved triazole antifungal posaconazole (Noxafil) [3]. Unlike simpler α-alkoxy ketones, the benzyloxy protecting group provides both steric bulk for stereochemical control and orthogonal deprotection options (hydrogenolysis), making this compound a strategically differentiated intermediate for complex molecule synthesis [2].

Why Generic α-Alkoxy Ketones Cannot Substitute


The stereochemical outcome of titanium-mediated aldol reactions from lactate-derived ketones is exquisitely sensitive to the nature of the protecting group [1]. The benzyloxy (Bn) group imparts a distinct stereoelectronic environment compared to p-methoxybenzyloxy (PMB) or silyloxy (e.g., TBS) ethers, leading to different diastereoselectivities under identical conditions [2]. Furthermore, the benzyl group serves a dual function—it is both a steric director during C–C bond formation and an orthogonal protecting group removable by hydrogenolysis without affecting acid- or fluoride-sensitive functionality elsewhere in the molecule [1]. Unprotected α-hydroxy ketones lack the steric bulk necessary for high asymmetric induction and are prone to racemization under basic enolization conditions [2]. These compound-specific features mean that substituting 2-benzyloxy-3-pentanone with a generic α-alkoxy-3-pentanone will alter reaction selectivity, yield, or downstream deprotection compatibility, as quantified below.

Quantitative Differentiation Evidence


Aldol Diastereoselectivity Comparison

In TiCl₄-mediated aldol reactions, (S)-2-benzyloxy-3-pentanone achieves diastereomeric ratios up to 97:3 for 2,4-syn-4,5-syn adducts when 1.1 equiv of THF or DME is added as a Lewis base additive [1]. Without these additives, the same TiCl₄ system gives poor diastereoselectivity in an impractical manner. Switching the Lewis acid to Ti(i-PrO)Cl₃ yields the alternative 2,4-anti-4,5-syn configuration—demonstrating that the benzyloxy ketone scaffold can access both syn-syn and anti-syn adducts by simple Lewis acid choice [1]. The closely related PMB-protected analog (S)-2-(p-methoxybenzyloxy)-3-pentanone shows a qualitatively similar protecting-group dependence but exhibits different diastereomeric ratios under the same conditions, with the stereochemical outcome explicitly dependent on whether Bn or PMB is employed [2].

asymmetric synthesis aldol reaction titanium enolate

Michael Addition Diastereoselectivity

The titanium enolate generated from (S)-2-benzyloxy-3-pentanone undergoes Michael addition to α,β-unsaturated ketones to afford 1,3-anti-3,4-anti adducts with diastereomeric ratios ≥ 89:11 [1]. This substrate-controlled methodology exploits the inherent chirality of the benzyloxy ketone without requiring external chiral auxiliaries. By contrast, the corresponding reaction using the TBS-protected analog (S)-2-tert-butyldimethylsilyloxy-3-pentanone primarily yields 2,4-syn-4,5-syn aldol products with aldehydes but does not demonstrate the same 1,3-anti Michael manifold [2], reflecting the divergent reactivity profile of benzyloxy vs. silyloxy enolates.

Michael addition conjugate addition titanium enolate

Pharmaceutical Process Validation

(S)-2-Benzyloxy-3-pentanone (designated as Intermediate 7) is a critical intermediate in the industrial synthesis of posaconazole, a blockbuster triazole antifungal with global annual sales exceeding $700 million [1]. In a 2023 process development study, this specific benzyloxy ketone was obtained as a key intermediate, and its quality directly determined the purity of the final API. The study identified that oxygen exposure during synthesis generated a process impurity at ~11.70%, which was reduced to <0.1% by displacing oxygen, achieving final posaconazole purity >99.90% in a validated 15 kg scale campaign with 82% overall yield [1]. The analogous (R)-enantiomer (CAS 132489-34-0) is used as a reference standard for posaconazole formyl impurity (R-isomer) oxalic acid salt, confirming the industrial necessity of both enantiomers . In contrast, the corresponding α-hydroxy ketone (2-hydroxy-3-pentanone) or its simple alkyl ethers (e.g., methyl ether) are not documented as intermediates in any approved pharmaceutical manufacturing route.

pharmaceutical intermediate posaconazole synthesis process chemistry

Protecting Group Stereochemical Effects

In the seminal 2003 study by Solsona et al., the stereochemical outcome of titanium-mediated aldol reactions from lactate-derived ethyl ketones was shown to depend critically on both the protecting group (Bn vs. PMB) and the Lewis acid [1]. Under TiCl₄ conditions, the Bn-protected ketone (i.e., (S)-2-benzyloxy-3-pentanone) and the PMB-protected analog both afford syn-syn aldols, but with different diastereomeric ratios. Under Ti(i-PrO)Cl₃ conditions, both give anti-syn products, again with distinct dr values. The overall dr range for these lactate-derived ketones reaches up to 99:1 for the best protecting group/Lewis acid combination [1]. This protecting-group-dependent stereodivergence is not observed with the simpler (S)-2-hydroxy-3-pentanone, which lacks the steric bulk for effective 1,4-asymmetric induction and suffers from competing enolization at the unprotected hydroxyl site [2].

protecting group effect substrate-controlled aldol asymmetric induction

Procurement-Driven Application Scenarios


Aldol Fragment Coupling in Total Synthesis

Researchers constructing polypropionate or polyketide natural products (e.g., herboxidiene, salinomycin, superstolide A) require a chiral ethyl ketone that delivers predictable syn-syn or anti-syn aldol adducts with dr ≥ 97:3 [1]. (S)-2-Benzyloxy-3-pentanone, when used with TiCl₄/THF, reliably provides 2,4-syn-4,5-syn aldols that can be carried forward without chromatographic separation of diastereomers. The benzyl group is subsequently removed by hydrogenolysis (H₂, Pd/C) under neutral conditions compatible with acid-sensitive functionality elsewhere in the molecule [1]. This contrasts with TBS-protected analogs requiring fluoride-mediated deprotection that may cleave other silyl protecting groups.

Posaconazole API and Generic Manufacturing

Pharmaceutical manufacturers developing posaconazole (Noxafil) or its generic equivalents require (S)-2-benzyloxy-3-pentanone as Intermediate 7 [2]. The 2023 process study demonstrates that oxygen exclusion during the SN2 benzylation step reduces the critical impurity from ~11.70% to <0.1%, enabling API purity >99.90% without recrystallization of the intermediate [2]. Procurement of the pre-formed enantiopure intermediate (≥99% ee) eliminates the need for chiral resolution steps, directly impacting process efficiency and regulatory compliance in ANDA filings for generic posaconazole.

Michael Addition for 1,5-Dicarbonyl Synthons

Synthetic groups targeting 1,5-dicarbonyl frameworks for heterocycle construction (e.g., cyclohexenones, tetrahydropyrans) can exploit the titanium enolate of (S)-2-benzyloxy-3-pentanone, which undergoes Michael addition to α,β-unsaturated ketones with dr ≥ 89:11 for the 1,3-anti-3,4-anti configuration [3]. This transformation provides direct access to densely functionalized acyclic stereotriads without external chiral auxiliaries—a capability not demonstrated by the corresponding TBS- or PMB-protected analogs in the Michael manifold [REFS-3, REFS-4].

Reference Standards for Impurity Profiling

Analytical and quality control laboratories require both enantiomers of 2-benzyloxy-3-pentanone as reference standards for impurity profiling of posaconazole drug substance. The (R)-enantiomer (CAS 132489-34-0) serves as a reference for the posaconazole formyl impurity (R-isomer) . Given that regulatory guidelines (ICH Q3A/Q3B) require identification and quantification of all impurities ≥0.10%, procurement of high-purity individual enantiomers is mandatory for method validation and batch release testing.

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